3-t-butyl-4-chloro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Organic and Heterocyclic Chemistry
The pyrazole nucleus is a versatile scaffold in organic and medicinal chemistry. ijrpr.comencyclopedia.pub First identified by Ludwig Knorr in 1883, pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. globalresearchonline.netmdpi.com This structural motif is a cornerstone in the synthesis of a wide array of more complex heterocyclic systems. encyclopedia.pubresearchgate.net The inherent properties of the pyrazole ring, such as its aromaticity, the presence of both an acidic and a basic nitrogen atom, and the potential for tautomerism, contribute to its rich and diverse reactivity. encyclopedia.pubresearchgate.net
The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with tailored properties. ijrpr.com This adaptability has made pyrazoles crucial building blocks in the development of new materials, agrochemicals, and pharmaceuticals. globalresearchonline.netorientjchem.orgmdpi.com Their ability to act as ligands for metal catalysis further expands their utility in synthetic organic chemistry. orientjchem.orgresearchgate.net
Overview of Substituted Pyrazoles in Academic Research
Substituted pyrazoles are a focal point of extensive academic research due to their broad spectrum of biological and pharmacological activities. ijrpr.comglobalresearchonline.netresearchgate.net Researchers have synthesized and investigated a multitude of pyrazole derivatives, revealing their potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic agents. ijrpr.comresearchgate.net The ability to modify the pyrazole core allows for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is critical in drug discovery. ijrpr.com
Synthetic methodologies for creating substituted pyrazoles are a major area of investigation. Classical methods, like the Knorr pyrazole synthesis involving the condensation of β-diketones with hydrazines, have been complemented by modern techniques such as microwave-assisted synthesis, multicomponent reactions, and green chemistry approaches. mdpi.comresearchgate.netresearchgate.net These advancements facilitate the efficient and selective production of diverse pyrazole-based compounds for further study and application. researchgate.net Academic research continues to explore the structure-activity relationships of substituted pyrazoles to design novel compounds with enhanced efficacy and selectivity for various biological targets. researchgate.nettandfonline.com
Structural Context of 3-t-butyl-4-chloro-1H-pyrazole within Chlorinated Pyrazole Frameworks
This compound is a specific example of a halogenated pyrazole. Its structure features a pyrazole ring with a tert-butyl group at the C3 position and a chlorine atom at the C4 position. The tert-butyl group is a bulky, sterically hindering substituent that can influence the molecule's conformation and reactivity. evitachem.com The chlorine atom at the C4 position, the most nucleophilic site on the pyrazole ring, significantly alters the electronic distribution and provides a reactive site for further chemical modifications. evitachem.commdpi.comencyclopedia.pub
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
| This compound | C7H11ClN2 | 158.63 g/mol | tert-butyl group at C3, chlorine at C4 |
| 3-t-butyl-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | C9H13ClN2O | 200.67 g/mol | Methyl group at N1, carbaldehyde at C5 |
| 1-tert-Butyl-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine | C15H17ClN6 | 316.8 g/mol | Fused pyrazolo[3,4-d]pyrimidine ring system |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-tert-butyl-4-chloro-1H-pyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) |
InChI Key |
MFBZREYCJACFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)Cl |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Reactivity Studies of 3 T Butyl 4 Chloro 1h Pyrazole
Mechanistic Investigations of Pyrazole (B372694) Derivatization Reactions
Understanding the mechanisms of pyrazole derivatization is fundamental to harnessing its synthetic potential. These reactions are primarily governed by the inherent electronic distribution within the aromatic ring, which features two adjacent nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2).
The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, its reactivity is significantly lower than that of pyrrole (B145914) but greater than that of benzene. quora.com The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the carbon atoms. Conversely, the pyrrole-like nitrogen donates its lone pair to the π-system, increasing electron density, particularly at the C4 position. quora.com
In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position, which possesses the highest electron density. quora.compharmaguideline.com For 3-t-butyl-4-chloro-1H-pyrazole, the C4 position is already substituted. The t-butyl group at C3 is an electron-donating group, which would typically activate the ring, while the chloro group at C4 is an electron-withdrawing but ortho-para directing group. Electrophilic substitution on the N1 nitrogen is also a common reaction, involving the deprotonation of the N-H bond followed by reaction with an electrophile. nih.gov The pyridine-like N2 atom is basic and is the site of protonation or reaction with electrophiles like alkylating agents. pharmaguideline.comnih.gov
Table 1: Regioselectivity in Electrophilic Substitution of Pyrazoles
| Position | General Reactivity | Influence of Substituents on this compound |
|---|---|---|
| N1 | Site of alkylation and acylation after deprotonation. | Remains a reactive site for N-functionalization. |
| N2 | Basic site; undergoes protonation and reaction with electrophiles. | Basicity is influenced by the C3 and C4 substituents. |
| C3 | Electron deficient; generally not favored for electrophilic attack. | Blocked by the t-butyl group. |
| C4 | Most electron-rich carbon; primary site for electrophilic attack. quora.com | Blocked by the chloro group. |
| C5 | Electron deficient; less favored for electrophilic attack. | Becomes the most likely site for any potential electrophilic aromatic substitution on the carbon framework. |
The nucleophilic character of pyrazoles is centered on the pyridine-like nitrogen atom (N2), which possesses a lone pair of electrons in an sp² hybrid orbital. nih.gov This site's basicity and nucleophilicity make it prone to reactions with a variety of electrophiles. nih.gov The N1 position, after deprotonation by a base, becomes a potent nucleophile, readily participating in alkylation and acylation reactions. pharmaguideline.comnih.gov
While ionic mechanisms dominate pyrazole chemistry, radical pathways have also been explored, particularly in the synthesis of substituted pyrazoles. orientjchem.org For instance, efficient methods for synthesizing trisubstituted pyrazoles from α-bromo ketones and hydrazones involve a radical addition reaction followed by intramolecular cyclization. orientjchem.orgorganic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which is initiated by the formation of a hydrazonyl radical. organic-chemistry.org These examples demonstrate that the pyrazole framework can be constructed through radical intermediates, suggesting that derivatization of a pre-formed ring like this compound could potentially proceed via radical mechanisms under appropriate conditions, such as reactions initiated by light or radical initiators.
Role of Tautomerism in Pyrazole Reactivity
Annular prototropic tautomerism is a defining characteristic of N-unsubstituted pyrazoles, significantly influencing their structure, properties, and reactivity. nih.gov This phenomenon involves the migration of a proton between the two ring nitrogen atoms.
For a pyrazole with a substituent at the C3 (or C5) position, two distinct tautomers can exist: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. These are sometimes referred to as the 1H- and 3H-tautomers, respectively. The energy barrier for this intramolecular proton transfer is high, but can be lowered by solvent molecules, particularly water, which facilitate the transfer through hydrogen bonding. nih.gov
Figure 1: Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles
R R
| |
C3--N2 C5--N2
// \\ // \\
C4 N1--H <=> C4 N1--H
\\ / \\ /
C5 C3
Caption: General representation of the tautomeric equilibrium between the 3-substituted-1H-pyrazole (left) and the 5-substituted-1H-pyrazole (right) forms.
In the case of this compound, the equilibrium is between this compound and 5-t-butyl-4-chloro-1H-pyrazole. The relative stability and population of each tautomer are dictated by the nature of the substituents on the ring.
Substituents play a critical role in determining which tautomer is more stable. The position of the tautomeric equilibrium is a delicate balance of steric and electronic effects. Theoretical calculations have shown that electron-donating groups, including alkyl groups like methyl and π-donating groups like chloro, generally favor being at the C3 position. nih.gov Conversely, electron-withdrawing groups tend to stabilize the tautomer where they are located at the C5 position. nih.gov
For this compound, both the t-butyl (electron-donating) and chloro (π-donating) groups are present. Studies on similar compounds suggest that the tautomer with the electron-donating group at C3 is generally favored. nih.gov For example, in 1H-pyrazole-3-(N-tert-butyl)carboxamide, the 3-substituted tautomer is overwhelmingly dominant in solution (90% at 293 K). nih.govresearchgate.net Therefore, it is highly probable that the equilibrium for this compound strongly favors the tautomer where the t-butyl group is at the C3 position.
The solvent environment also impacts the tautomeric ratio. Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. nih.gov
Table 2: Predicted Tautomeric Preference for this compound
| Tautomer | Substituent Positions | Predicted Stability | Rationale |
|---|---|---|---|
| Tautomer A | 3-t-butyl, 4-chloro | Favored | The electron-donating t-butyl group stabilizes the tautomer when at the C3 position. nih.gov |
| Tautomer B | 5-t-butyl, 4-chloro | Disfavored | The C5 position is less favorable for the electron-donating t-butyl group. nih.gov |
This tautomeric preference has significant implications for reactivity. Reactions at the nitrogen atoms, for example, will proceed on an equilibrium mixture of tautomers, potentially leading to a mixture of N1-substituted regioisomers, although one is likely to be the major product.
Reactivity of the tert-Butyl Group in this compound
The tert-butyl group, a bulky and electron-donating substituent, significantly influences the reactivity of the pyrazole ring. Its primary modes of reactivity in this context involve electrophilic substitution reactions on the pyrazole ring, potential oxidation under harsh conditions, and its role as a removable protecting group.
Theoretical studies on substituted pyrazoles suggest that the presence of a bulky group like tert-butyl at the C3 position can influence the stability of the tautomeric forms of the pyrazole ring. nih.gov While generally considered chemically robust, the tert-butyl group's C-H bonds are not entirely inert. Recent advancements in catalysis have shown that even the sterically congested primary C-H bonds of a tert-butyl group can undergo hydroxylation. torvergata.itnih.govchemrxiv.org This is achieved using highly electrophilic manganese catalysts that activate hydrogen peroxide, enabling the oxidation of these strong C-H bonds. torvergata.itnih.gov
Historically, the oxidation of a tert-butyl group attached to an aromatic system to a carboxylic acid was considered extremely difficult, with the group being resistant to common oxidizing agents like potassium permanganate. google.com However, it has been demonstrated that oxidizing these groups with nitrogen dioxide gas at elevated temperatures can lead to the corresponding carboxylic acids. google.com
Furthermore, the tert-butyl group can function as a protecting group for the pyrazole nitrogen. Its removal can be accomplished under acidic conditions. For instance, treatment with acids like trifluoroacetic acid (TFA) can cleave the tert-butyl group, yielding the deprotected pyrazole. orgsyn.org This reaction proceeds via the formation of a stable tert-butyl cation, which is then eliminated as isobutylene (B52900). orgsyn.org
The tert-butyl group also exerts a directing effect in electrophilic substitution reactions on the pyrazole ring. As an electron-donating group, it activates the ring towards electrophilic attack. However, due to its significant steric bulk, it can hinder substitution at the adjacent C4 position, potentially influencing the regioselectivity of such reactions.
Table 1: Reactivity of the tert-Butyl Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Hydroxylation | [Mn(CF3bpeb)(OTf)2], H2O2, NFTBA | Primary alcohol | torvergata.itnih.gov |
| Oxidation | NO2 gas, elevated temperature | Carboxylic acid | google.com |
Reactivity of the Chloro Substituent in this compound
The chloro substituent at the C4 position of the pyrazole ring is a key site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom and the adjacent nitrogen atoms in the pyrazole ring makes the C4 position susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNA_r)
While less common than on electron-deficient six-membered rings, nucleophilic aromatic substitution (SNA_r) can occur at the C4 position of 4-chloropyrazoles, especially when activated by electron-withdrawing groups on the ring. osti.gov The reaction of 4-halonitro-pyrazolecarboxylic acids with arylamines in the presence of copper salts, for instance, leads to the formation of 4-arylamino substituted products. osti.gov
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group on the pyrazole ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orgresearchgate.net This method is widely used to form biaryl structures and has been successfully applied to chloropyrimidines, which are structurally related to chloropyrazoles. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the 4-chloropyrazole with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.gov Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed amination is effective with aryl or bulky amines. nih.govresearchgate.net For less sterically hindered amines, copper-catalyzed conditions have also been employed. nih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
The choice of catalyst, ligand, and base is crucial for the success of these cross-coupling reactions and often needs to be optimized for specific substrates.
Table 2: Reactivity of the Chloro Substituent
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst, base | C4-Aryl/vinyl pyrazole | mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd catalyst, phosphine ligand, base | C4-Amino pyrazole | wikipedia.orgnih.gov |
Iv. Advanced Spectroscopic and Structural Characterization of 3 T Butyl 4 Chloro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 3-t-butyl-4-chloro-1H-pyrazole in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each atom can be mapped.
The ¹H-NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, three distinct signals are expected. A singlet in the aliphatic region (~1.3 ppm) corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. researchgate.net A second singlet, appearing further downfield, is attributed to the lone proton (H5) on the pyrazole (B372694) ring. The presence of the electron-withdrawing chlorine atom at the adjacent C4 position would shift this signal downfield compared to unsubstituted pyrazoles. researchgate.net A third, typically broad singlet, corresponds to the N-H proton, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena.
The ¹³C-NMR spectrum reveals the electronic environment of each carbon atom. The structure of this compound contains five unique carbon signals. The tert-butyl group will produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The pyrazole ring will exhibit three distinct signals for C3, C4, and C5. The C3 carbon, attached to the tert-butyl group, and the C4 carbon, bonded to the chlorine atom, would show characteristic chemical shifts influenced by these substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N1-H | ¹H | 10.0 - 13.0 | Broad Singlet |
| C5-H | ¹H | 7.5 - 8.0 | Singlet |
| C(CH₃)₃ | ¹H | ~1.3 | Singlet |
| C3 | ¹³C | 155 - 165 | - |
| C4 | ¹³C | 110 - 120 | - |
| C5 | ¹³C | 130 - 140 | - |
| C (CH₃)₃ | ¹³C | ~32 | - |
| C(C H₃)₃ | ¹³C | ~30 | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, no cross-peaks are expected in a standard COSY spectrum as there are no vicinal or geminal protons to establish such correlations.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show a clear cross-peak between the singlet at ~1.3 ppm and the methyl carbon signal of the tert-butyl group, as well as a correlation between the C5-H proton signal and the C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would be observed from the tert-butyl protons to the quaternary carbon of the group and, most importantly, to the C3 carbon of the pyrazole ring, confirming the position of the substituent. The C5-H proton would show correlations to C4 and C3, solidifying the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space. A NOESY experiment could show a spatial correlation between the C5-H proton and the protons of the tert-butyl group, providing further evidence for their relative positions on the pyrazole ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Carbon (¹³C) / Proton (¹H) | Significance |
|---|---|---|---|
| HSQC | -C(CH ₃)₃ | -C(C H₃)₃ | Confirms direct C-H bond in methyl groups. |
| HSQC | C5-H | C 5 | Assigns C5 carbon and its attached proton. |
| HMBC | -C(CH ₃)₃ | C 3, C (CH₃)₃ | Confirms attachment of t-butyl group at C3. |
| HMBC | C5-H | C 3, C 4 | Confirms connectivity within the pyrazole ring. |
| NOESY | C5-H | -C(CH ₃)₃ | Shows through-space proximity of H5 and the t-butyl group. |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the condensed phase. researchgate.netnih.gov The C-H stretching vibrations of the tert-butyl group would appear as strong absorptions in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching for the C5-H bond is expected above 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 (broad) | N-H Stretch | Pyrazole N-H |
| 3050 - 3150 | C-H Stretch (sp²) | Pyrazole C-H |
| 2850 - 2980 | C-H Stretch (sp³) | tert-butyl C-H |
| 1400 - 1600 | C=N, C=C Stretch | Pyrazole Ring |
| 1365 - 1395 | C-H Bend | tert-butyl |
| 600 - 800 | C-Cl Stretch | C-Cl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₇H₁₁ClN₂), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in signals at m/z 174 and 176.
The fragmentation pattern is highly predictable. A very common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z 159/161 (M-15). nih.govpearson.com Another characteristic fragmentation of the tert-butyl group is the loss of isobutylene (B52900) (C₄H₈), leading to a peak at m/z 118/120 (M-56). doaj.org General fragmentation pathways for pyrazole rings include the loss of HCN. openresearchlibrary.orgresearchgate.net Furthermore, the loss of the chlorine radical (•Cl) is a common pathway for chloro-substituted compounds, which would yield a fragment at m/z 139. miamioh.edu
Table 4: Predicted Key Mass Fragments for this compound
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Identity | Origin |
|---|---|---|
| 174 / 176 | [M]⁺ | Molecular Ion |
| 159 / 161 | [M - CH₃]⁺ | Loss of a methyl radical |
| 139 | [M - Cl]⁺ | Loss of a chlorine radical |
| 118 / 120 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Diffraction Studies
While NMR, IR, and MS provide data on molecular structure and composition, X-ray diffraction provides the ultimate confirmation of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous three-dimensional model of the molecule. The analysis would be expected to confirm the planarity of the five-membered pyrazole ring. A key feature of the solid-state structure of 1H-pyrazoles is the formation of hydrogen-bonded aggregates. mdpi.com Based on studies of the closely related 4-chloro-1H-pyrazole, it is likely that the molecules would assemble into supramolecular structures, such as dimers or trimers, via intermolecular N-H···N hydrogen bonds between the N1-H of one molecule and the N2 of an adjacent molecule. nih.govresearchgate.net The bulky tert-butyl group at the C3 position might introduce steric hindrance that could influence the preferred hydrogen-bonding motif compared to less substituted pyrazoles. The analysis would also yield precise measurements of all bond lengths and angles.
Table 5: Predicted Crystallographic and Structural Parameters for this compound (based on 4-chloro-1H-pyrazole analog)
| Parameter | Predicted Value | Comment |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for pyrazole derivatives. |
| Hydrogen Bonding Motif | Dimer or Trimer | Characteristic N-H···N interactions. nih.govresearchgate.net |
| N1-N2 Bond Length | ~1.35 Å | Typical for pyrazole ring. nih.gov |
| C4-Cl Bond Length | ~1.71 Å | Typical C(sp²)-Cl bond length. |
| C3-C(t-butyl) Bond Length | ~1.52 Å | Typical C(sp²)-C(sp³) bond length. |
| N-H···N Distance | 2.8 - 3.0 Å | Indicates moderate hydrogen bond strength. mdpi.com |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The supramolecular architecture of pyrazole derivatives in the solid state is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and, in some cases, π-π stacking. semanticscholar.org
Table 1: Representative Hydrogen Bond Geometry in a Related Pyrazole Compound This table presents data for 4-chloro-1H-pyrazole to illustrate typical N-H···N hydrogen bond parameters in this class of compounds.
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1···N2 | 0.88 | 2.03 | 2.885 | 165 |
Source: Data derived from studies on 4-chloro-1H-pyrazole. nih.gov
π-π Stacking: Aromatic π-π stacking is another significant non-covalent interaction that can contribute to the crystal packing of heterocyclic compounds. nih.govmdpi.com This interaction involves the face-to-face or offset stacking of pyrazole rings. However, its presence is not universal among pyrazole derivatives. For example, structural analysis of 4-chloro-1H-pyrazole revealed an absence of π-stacking interactions, with the crystal packing being dominated by hydrogen bonding. nih.gov Conversely, other substituted pyrazoles and related heterocyclic systems demonstrate clear evidence of π–π interactions, with inter-centroid distances typically in the range of 3.8 Å. nih.govnih.gov The likelihood of π-π stacking in this compound would depend on the delicate balance between the strong directional N-H···N hydrogen bonds and the steric hindrance imposed by the tert-butyl and chloro substituents, which dictates the final crystal lattice arrangement.
Powder X-ray Diffraction Applications for Structural Analysis
Powder X-ray Diffraction (PXRD) is an essential, non-destructive analytical technique used to analyze crystalline solid materials. nih.gov While single-crystal X-ray diffraction provides the most definitive molecular structure, PXRD is invaluable for confirming the phase purity of a bulk sample, identifying different crystalline polymorphs, and determining crystal structures when suitable single crystals cannot be grown. nih.govcambridge.org
The analysis of a polycrystalline sample of this compound would produce a characteristic diffraction pattern, or diffractogram. This pattern is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for the specific crystalline phase of the compound. researchgate.net Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law.
The primary applications of PXRD for this compound include:
Purity Verification: The experimental PXRD pattern of a newly synthesized batch can be compared against a reference pattern (either from a known pure sample or calculated from single-crystal data) to confirm its identity and phase purity. The absence of unexpected peaks indicates a pure sample.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and differentiating these polymorphs, which can have different physical properties.
Structure Solution: In cases where single crystals are unattainable, it is sometimes possible to solve the entire crystal structure ab initio from high-quality PXRD data. cambridge.org
Table 2: Illustrative Powder X-ray Diffraction Data for a Phenylpyrazole Derivative This table shows representative data for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid to demonstrate the typical format of PXRD results.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.1 | 7.31 | 45 |
| 15.8 | 5.60 | 60 |
| 21.1 | 4.21 | 85 |
| 25.5 | 3.49 | 70 |
| 28.2 | 3.16 | 55 |
Source: Data derived from studies on substituted pyrazole derivatives. cambridge.org
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal, this technique provides a unique picture of the molecular environment.
The Hirshfeld surface is typically mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.
Based on analyses of other halogenated pyrazole derivatives, the dominant interactions are typically H···H, H···Cl, and H···N contacts. nih.govnih.gov
H···H contacts often comprise the largest portion of the Hirshfeld surface, arising from the numerous hydrogens on the t-butyl group and the pyrazole ring. nih.gov
Cl···H/H···Cl contacts would be significant, representing interactions between the chloro substituent and nearby hydrogen atoms.
N···H/H···N contacts are characteristic of the N-H···N hydrogen bonds that are fundamental to pyrazole crystal packing. researchgate.net
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Pyrazole Derivative
| Contact Type | Contribution (%) |
| H···H | 37.1% |
| O···H / H···O | 31.3% |
| Br···H / H···Br | 13.5% |
| C···H / H···C | 10.6% |
Note: Data from a brominated pyrazolone (B3327878) derivative is used for illustration. For this compound, Br···H contacts would be replaced by Cl···H contacts, and O···H contacts would be absent. nih.gov
V. Computational Chemistry and Theoretical Studies of 3 T Butyl 4 Chloro 1h Pyrazole
Molecular Modeling Techniques
Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. eurasianjournals.com These techniques are crucial for understanding three-dimensional structures and intermolecular interactions, which are key to a molecule's function. eurasianjournals.com
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, this is often the first step in any theoretical study. nih.gov For instance, the crystal structure of the related compound 4-chloro-1H-pyrazole has been determined experimentally, providing a valuable benchmark for validating the accuracy of theoretical geometry optimizations. nih.gov
Conformational analysis is particularly important for molecules with flexible substituent groups, such as the tert-butyl group in 3-t-butyl-4-chloro-1H-pyrazole. The tert-butyl group, known for its steric bulk, can act as a "conformational anchor," influencing the molecule's shape. However, its orientation relative to the pyrazole ring must be determined by calculating the energies of different rotational isomers (conformers). Studies on other highly flexible molecules containing t-butyl-pyrazole moieties have revealed the existence of different stable conformations (e.g., linear vs. folded), a phenomenon known as conformational polymorphism, which can be explored computationally. acs.org The goal is to identify the global minimum energy conformation, which is presumed to be the most populated and representative structure under given conditions.
Molecular docking is a prominent molecular modeling technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. eurasianjournals.commdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. nih.gov For pyrazole derivatives, docking studies have been successfully used to elucidate enzyme-inhibitor interactions. For example, novel pyrazoline derivatives have been docked into the active sites of monoamine oxidase-A and monoamine oxidase-B to understand their selective inhibition. nih.gov Similarly, molecular modeling studies on other pyrazole derivatives have helped in designing potent kinase inhibitors by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. mdpi.comnih.gov
To predict the binding mode and affinity of this compound, a specific biological target would first need to be identified. The docking simulation would then calculate the most probable binding pose and estimate the binding free energy, providing insight into the stability of the ligand-receptor complex. nih.gov
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, which solve the Schrödinger equation, provide highly detailed information about the electronic structure and properties of molecules. eurasianjournals.com Unlike classical molecular mechanics, QM methods explicitly model the electrons in a system, allowing for the accurate prediction of properties that depend on the electronic distribution.
Density Functional Theory (DFT) is the most widely used quantum mechanical method for studying organic molecules like pyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.gov Theoretical analysis of 4-chloro-1H-pyrazole, for example, has been performed using DFT to evaluate its structure and molecular orbitals. ufrj.brresearchgate.net
The accuracy of a DFT calculation is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For pyrazole derivatives, a common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govorientjchem.org This functional has been shown to provide reliable results for a wide range of organic systems. Basis sets such as those from the Pople series, like 6-311G or 6-311++G(d,p), are frequently employed. nih.govresearchgate.net The inclusion of polarization functions (e.g., 'd', 'p') and diffuse functions (e.g., '+') is crucial for accurately describing the electron distribution, especially in molecules containing heteroatoms and for calculating properties like hydrogen bonding. orientjchem.org
| Studied Compound/System | Functional | Basis Set | Reference |
|---|---|---|---|
| 4-chloro-1H-pyrazole | B3LYP | 6-311++G(d,p) | ufrj.brresearchgate.net |
| Pyrano[2,3-c]pyrazole derivatives | B3LYP | 6-311G | researchgate.net |
| Substituted Pyrazole Derivatives (Pyz-1, Pyz-2) | B3LYP | 6-311++G(d,p) | nih.gov |
| Nitro-Functionalized Pyrazole Analogs | WB97XD | 6-311G(d,p) | nih.gov |
| Semicarbazone Formation | B3LYP | 6-311+G | orientjchem.org |
The electronic character of a molecule is often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov These parameters are essential for understanding the reactivity, electronic transitions (UV-Vis spectra), and charge transfer properties within a molecule. ufrj.brscience.gov
DFT calculations are routinely used to compute the energies of these orbitals. The table below presents FMO data for related pyrazole compounds, illustrating the typical values obtained from such analyses.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level | Reference |
|---|---|---|---|---|---|
| Pyz-1 (gas phase) | -6.150 | -1.032 | 5.118 | B3LYP/6-311++G(d,p) | nih.gov |
| Pyz-2 (gas phase) | -6.102 | -0.937 | 5.165 | B3LYP/6-311++G(d,p) | nih.gov |
| Thiazole Derivative (gas phase) | - | - | 4.573 | DFT | researchgate.net |
Density Functional Theory (DFT) Studies
Analysis of Ionization Potential, Chemical Hardness, and Chemical Potential
Global reactivity descriptors such as ionization potential (IP), chemical hardness (η), and chemical potential (μ) are fundamental in understanding the chemical behavior of a molecule. These parameters are often calculated using DFT methods, with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serving as key indicators.
Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). For pyrazole derivatives, the HOMO is typically a π-orbital. The presence of a bulky electron-donating group like the tert-butyl group at the C3 position is expected to raise the HOMO energy level, thereby lowering the ionization potential and making the molecule more susceptible to oxidation compared to unsubstituted pyrazole. Conversely, the electron-withdrawing chloro group at the C4 position would tend to lower the HOMO energy, increasing the ionization potential. The interplay of these two opposing effects determines the final IP of this compound.
Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA)/2). In terms of orbital energies, it can be approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A larger HOMO-LUMO gap implies greater chemical hardness, indicating higher stability and lower reactivity. The substituents on the pyrazole ring will modulate this gap. The tert-butyl group, being electron-donating, will raise the HOMO, while the chloro group, being electron-withdrawing, will lower the LUMO. The net effect on the energy gap, and thus the chemical hardness, depends on the relative magnitudes of these shifts.
Chemical Potential (μ): The chemical potential measures the escaping tendency of electrons from a system. It is the negative of electronegativity and is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO)/2). A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. The combined electronic effects of the tert-butyl and chloro substituents will determine the chemical potential of this compound.
A hypothetical comparison of these properties for related pyrazole derivatives is presented in the table below, based on general substituent effects.
| Compound | Substituent Effects | Expected Relative Ionization Potential | Expected Relative Chemical Hardness |
| 1H-Pyrazole | Reference | Moderate | Moderate |
| 3-tert-butyl-1H-pyrazole | Electron-donating t-butyl | Lower | Lower |
| 4-chloro-1H-pyrazole | Electron-withdrawing Cl | Higher | Higher |
| This compound | Competing effects | Intermediate | Intermediate |
This table is illustrative and based on theoretical principles. Actual values require specific quantum chemical calculations.
Electronegativity and Dipole Moment Calculations
| Property | Influencing Factors | Expected Outcome for this compound |
| Electronegativity | Presence of electronegative chlorine atom. | Higher than unsubstituted pyrazole. |
| Dipole Moment | Vector sum of bond moments (C-Cl, N-H, etc.) and molecular geometry. | A non-zero dipole moment is expected due to the asymmetrical substitution. |
This table provides a qualitative prediction based on molecular structure.
Global Electrophilicity and Nucleophilicity Indices
Global Electrophilicity Index (ω): This index, introduced by Parr, measures the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. The presence of the electron-withdrawing chloro group is expected to increase the electrophilicity of the pyrazole ring.
Global Nucleophilicity Index (N): The nucleophilicity index provides a measure of a molecule's ability to donate electrons. A common approach to its calculation involves the HOMO energy, often referenced against a standard molecule like tetracyanoethylene (B109619) (TCE). The electron-donating tert-butyl group is anticipated to enhance the nucleophilic character of the pyrazole system.
The dual presence of an electron-donating and an electron-withdrawing group suggests that this compound may exhibit ambiphilic character, capable of reacting with both nucleophiles and electrophiles under different conditions.
Advanced Topological Analyses (RDG, QTAIM, ELF, LOL, ESP) for Intermolecular Interactions
Advanced topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method visualizes weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by analyzing the electron density and its gradient.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond paths and the nature of atomic interactions.
Electron Localization Function (ELF) and Localization-Opposite Spin (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a visual representation of bonding and lone pairs.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show a negative potential around the nitrogen atoms and the chlorine atom, and a positive potential near the N-H proton.
These analyses would be instrumental in predicting how this compound interacts with other molecules, for instance, in a crystal lattice or in solution.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, solvation effects, and transport properties of molecules. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a condensed phase. It could elucidate the stability of different conformers, the nature of solute-solvent interactions (e.g., hydrogen bonding with the N-H group), and the rotational dynamics of the bulky tert-butyl group. Such simulations are crucial for understanding the behavior of the molecule in realistic chemical environments.
Exploration of Dynamic Behavior and Conformational Space
The dynamic behavior and conformational landscape of this compound are primarily governed by the rotational freedom around the single bond connecting the bulky tert-butyl group to the pyrazole ring, as well as the potential for intermolecular interactions.
Conformational Analysis:
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the most stable conformations of the molecule. The rotation of the tert-butyl group relative to the pyrazole ring leads to different conformers with distinct energies. Computational studies on substituted pyrazoles have shown that the presence of bulky substituents significantly influences the conformational preferences to minimize steric hindrance. For this compound, the lowest energy conformation would likely involve a staggered arrangement of the tert-butyl methyl groups relative to the plane of the pyrazole ring.
Key Findings from Theoretical Studies on Substituted Pyrazoles:
The barrier to rotation for substituents on the pyrazole ring can be calculated to understand the flexibility of the molecule.
The planarity of the pyrazole ring is generally maintained, but slight distortions can occur depending on the nature and size of the substituents.
The presence of the chloro substituent at the 4-position can influence the electronic distribution within the ring, which in turn can have a subtle effect on the conformational energetics.
While specific studies on the conformational analysis of this compound are not extensively available, the principles derived from computational studies of other t-butyl substituted heterocycles can be applied to predict its likely conformational behavior.
Interactive Data Table: Predicted Conformational Data (Illustrative)
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Staggered | ~60° | 0.00 | DFT/B3LYP/6-31G |
| Eclipsed | ~0° | 3-5 (Estimated) | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational studies are required for precise values for this compound.
Proton Transfer Behavior Studies
Proton transfer is a fundamental process in pyrazole chemistry due to the presence of both an acidic N-H proton and a basic nitrogen atom. Theoretical studies are crucial for elucidating the mechanisms and energetics of these transfer processes, which can occur both intramolecularly and intermolecularly.
Intermolecular Proton Transfer:
In the condensed phase, pyrazole derivatives are known to form hydrogen-bonded dimers or higher-order aggregates. Computational studies on various pyrazoles have shown that proton transfer often occurs through a concerted double proton transfer mechanism within a cyclic dimer. ias.ac.inias.ac.inresearchgate.net
Mechanism: Two molecules of this compound can form a centrosymmetric dimer through N-H···N hydrogen bonds. The two protons can then be transferred simultaneously along the hydrogen bond coordinates.
Energy Barriers: DFT calculations on substituted pyrazoles have been used to determine the activation energy barriers for this process. ias.ac.inresearchgate.net The height of this barrier is sensitive to the electronic effects of the substituents. The electron-donating tert-butyl group and the electron-withdrawing chloro group in this compound would have opposing effects on the acidity and basicity of the pyrazole ring, thus influencing the proton transfer barrier. ias.ac.inias.ac.in
Solvent-Assisted Proton Transfer:
Computational models can also incorporate solvent molecules to study their role in mediating proton transfer. A water molecule, for instance, can act as a bridge, facilitating proton hopping from the N-H of one pyrazole molecule to the basic nitrogen of another.
Intramolecular Proton Transfer (Tautomerization):
While less common for N-unsubstituted pyrazoles in the absence of a catalyst, theoretical studies can explore the possibility and energy requirements for the tautomerization process where the proton moves from one nitrogen to the other within the same molecule. This process typically has a high energy barrier.
Interactive Data Table: Calculated Proton Transfer Barriers for Substituted Pyrazoles
| System | Proton Transfer Type | Calculated Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Pyrazole Dimer | Double Proton Transfer | 11.4–15.0 | DFT/MP2 | researchgate.net |
| 3-Substituted Pyrazole Dimers | Double Proton Transfer | 17.0–19.4 | DFT/MP2 | ias.ac.in |
Note: The data presented is for general pyrazole and 3-substituted pyrazole systems to illustrate the typical range of energy barriers. Specific calculations for this compound are needed for precise values.
Intermolecular Pair Correlation Functions and Coordination Numbers
Molecular dynamics (MD) simulations are a powerful computational tool to study the structure and dynamics of liquids and solutions. From these simulations, intermolecular pair correlation functions, g(r), and coordination numbers can be calculated to provide a detailed picture of the local molecular environment around a this compound molecule.
Pair Correlation Function (g(r)): This function describes the probability of finding another molecule at a certain distance (r) from a reference molecule. Peaks in the g(r) plot indicate preferred intermolecular distances, corresponding to different solvation shells or specific interactions like hydrogen bonding. For this compound in a given solvent, one could calculate the g(r) between the pyrazole's N-H hydrogen and the solvent's acceptor atoms to characterize hydrogen bonding.
Coordination Number: By integrating the g(r) up to its first minimum, the coordination number can be obtained. This number represents the average number of nearest neighbors around a central molecule. This can provide insights into the solvation structure and the extent of molecular aggregation.
Currently, there is a lack of published molecular dynamics simulation data specifically for this compound. However, such studies would be valuable in understanding its behavior in solution and its interactions with other molecules.
Structure-Activity Relationship (SAR) Theoretical Studies
Theoretical Structure-Activity Relationship (SAR) studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are instrumental in rational drug design, helping to predict the activity of new compounds and to understand the molecular features that are important for their biological function.
For a class of compounds like pyrazole derivatives, a theoretical SAR study would typically involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for a set of pyrazole analogues with known biological activity. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While no specific theoretical SAR studies focused solely on this compound have been identified, numerous QSAR studies on broader classes of pyrazole derivatives have highlighted the importance of substituents at various positions for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net
Influence of Substituents:
The tert-butyl group at the 3-position would be expected to contribute to the lipophilicity and steric profile of the molecule.
The chloro group at the 4-position is an electron-withdrawing group that can influence the electronic properties of the pyrazole ring and participate in halogen bonding interactions.
A theoretical SAR study including this compound would help to quantify the contribution of these specific substituents to a particular biological activity and guide the design of more potent analogues.
Interactive Data Table: Common Molecular Descriptors in Pyrazole QSAR Studies
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, binding affinity to target proteins |
| Steric | Molecular Weight, Molar Volume, Surface Area | Receptor fit, accessibility to binding site |
| Lipophilic | LogP, Molar Refractivity | Membrane permeability, solubility |
| Topological | Connectivity indices, Wiener index | Molecular shape and branching |
Vi. Advanced Research Applications of 3 T Butyl 4 Chloro 1h Pyrazole
Role as a Building Block in Organic Synthesis
In the field of organic synthesis, functionalized pyrazoles such as 3-t-butyl-4-chloro-1H-pyrazole are considered "privileged N-heterocycles". researchgate.netmdpi.com They serve as key starting materials or intermediates for constructing more elaborate molecular architectures. mdpi.comsigmaaldrich.com The presence of reactive sites—the N-H proton, the "pyridine-like" nitrogen atom, and the C-Cl bond—allows for diverse chemical transformations, enabling its incorporation into a wide array of target molecules.
Precursor for Complex Heterocyclic Systems
The pyrazole (B372694) core is a fundamental scaffold for a multitude of pharmacologically significant compounds. mdpi.comnih.gov Researchers utilize substituted pyrazoles as precursors to build fused heterocyclic systems, which often exhibit enhanced biological activities. For instance, the general reactivity of the pyrazole ring is exploited in synthesizing complex structures like pyrazolo[3,4-e] nih.govacs.orgthiazepin-7(4H,6H,8H)-one, a process that involves reacting a 5-aminopyrazole derivative with p-chlorobenzaldehyde and mercaptoacetic acid. researchgate.net Similarly, pyrazolo[5,1-c] nih.govacs.orgresearchgate.nettriazines have been synthesized from 7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c] nih.govacs.orgresearchgate.nettriazine-8-carboxylic acid through various electrophilic substitution and decarboxylation reactions. researchgate.net These examples highlight the role of the pyrazole moiety as a foundational element for creating intricate, multi-ring systems.
A notable synthetic strategy involves the annelation of a new ring onto the pyrazole framework. beilstein-journals.org One such approach is the formation of a pyridine (B92270) ring fused to a pyrazole precursor. This has been demonstrated in the synthesis of pyrazolo[4,3-c]pyridines starting from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. beilstein-journals.org The versatility of the pyrazole scaffold allows for the systematic construction of diverse heterocyclic libraries, which are crucial in the search for new therapeutic agents. researchgate.net
Use in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have gained prominence for their efficiency and atom economy. nih.gov Pyrazole derivatives are valuable substrates in MCRs for the rapid generation of molecular complexity. researchgate.netnih.gov
For example, a one-pot, copper-free multicomponent reaction has been developed for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.org This process involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes and tert-butylamine. beilstein-journals.org Such MCRs are highly efficient for building libraries of complex molecules from simple pyrazole building blocks. beilstein-journals.orgacs.org The development of MCRs involving pyrazole derivatives, such as the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrates a green and efficient approach to creating biologically relevant scaffolds. researchgate.netnih.gov
Coordination Chemistry and Ligand Design
The field of coordination chemistry extensively utilizes pyrazole-based ligands due to their versatile binding modes and ability to form stable complexes with a wide range of metal ions. acs.orgresearchgate.net The nitrogen atoms of the pyrazole ring act as excellent donors, making compounds like this compound attractive candidates for ligand design.
Pyrazole as a Ligand for Transition Metals
Pyrazoles are classified as N-heterocyclic ligands that readily coordinate to transition metals. researchgate.netnih.gov They can function as neutral monodentate ligands through the pyridine-like N2 atom or, upon deprotonation, as bridging bidentate pyrazolido anions. researchgate.netnih.gov This versatility allows for the construction of coordination compounds with diverse topologies, from simple mononuclear complexes to intricate polynuclear structures. researchgate.netrsc.org
The electronic properties of the pyrazole ring can be fine-tuned by substituents. The tert-butyl group in this compound introduces significant steric bulk, which can influence the coordination geometry and stability of the resulting metal complex. The chloro group, being electron-withdrawing, modulates the basicity of the nitrogen atoms and can affect the strength of the metal-ligand bond. Pyrazole-based ligands have been successfully used to form complexes with a variety of first-row transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netchemrxiv.org
| Ligand Type | Coordination Mode | Description | Metal Ion Examples |
|---|---|---|---|
| Neutral Pyrazole | Monodentate | Coordinates through the sp²-hybridized N2 atom. | Cu(II), Zn(II), Co(II) researchgate.net |
| Pyrazolato Anion | Bridging Bidentate | Deprotonated pyrazole bridges two metal centers. | Ti(IV), Pd(II), Pt(II) researchgate.netacs.org |
| Chelating Pyrazole | Bidentate/Tridentate | Functional groups on the pyrazole ring chelate a single metal center. | Fe(II), Cu(II), Cd(II) nih.govnih.gov |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyrazole ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.govchemrxiv.org For instance, complexes of Co, Cu, and Mn have been synthesized using 3-tert-butyl-4-cyano pyrazole. researchgate.net Similarly, a family of coordination compounds with first-row transition metals (Mn, Co, Ni, Cu, Zn) was synthesized using 5-methyl-3-(trifluoromethyl)-1H-pyrazole. chemrxiv.org
Characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques include:
Single-Crystal X-ray Diffraction: Provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. acs.orgresearchgate.netnih.gov
Infrared (IR) Spectroscopy: Used to confirm the coordination of the pyrazole ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the pyrazole ring. rsc.orgchemrxiv.org
NMR Spectroscopy: Provides insights into the structure of diamagnetic complexes in solution. nih.govnih.gov
UV-Vis Spectroscopy: Used to study the electronic transitions within the complex, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands. acs.orgchemrxiv.org
Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized complex. rsc.orgchemrxiv.org
Research has revealed a variety of coordination geometries for metal-pyrazole complexes, including octahedral, distorted square pyramidal, and tetrahedral arrangements, depending on the metal ion and the steric and electronic properties of the pyrazole ligand. acs.orgnih.govmdpi.com
| Complex | Metal Ion | Coordination Geometry | Key Characterization Technique | Reference |
|---|---|---|---|---|
| [Zn(3-tBupzH)₂Cl₂] | Zn(II) | Tetrahedral | Single-Crystal X-ray Diffraction | researchgate.net |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Co(II) | Octahedral | Single-Crystal X-ray Diffraction | rsc.org |
| [Fe(t-BuTp)₂]PF₆ | Fe(III) | Octahedral | Single-Crystal X-ray Diffraction, Mössbauer Spectroscopy | nih.gov |
| Cu(L)₃₂ (L = ditopic triazole-pyrazole ligand) | Cu(II) | Distorted Octahedral | Single-Crystal X-ray Diffraction | mdpi.com |
Supramolecular Assembly and Coordination Networks
Beyond the formation of discrete molecular complexes, pyrazole ligands are instrumental in constructing higher-order supramolecular assemblies and coordination polymers. mdpi.com The directionality of the N-H···N hydrogen bond in solid-state pyrazoles is a powerful tool for crystal engineering. nih.gov For example, 4-chloro-1H-pyrazole forms hydrogen-bonded trimeric assemblies in the solid state. nih.gov
When combined with metal ions and other organic linkers, pyrazoles can form extended one-, two-, or three-dimensional coordination networks. A 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O, was synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA), where the pyrazole-carboxylate ligand bridges trinuclear cadmium clusters. rsc.org In another study, various substituted pyrazoles were co-crystallized with benzene-1,3,5-tricarboxylic acid to form diverse supramolecular assemblies driven by hydrogen bonding between the protonated pyrazoles and the carboxylate anions. rsc.org The steric hindrance from the tert-butyl group and the potential for halogen bonding from the chloro group in this compound make it a promising candidate for designing predictable and robust supramolecular architectures.
Applications in Materials Science
The pyrazole ring is a fundamental building block in the design of various advanced materials due to its unique electronic properties, thermal stability, and synthetic accessibility. The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of its chemical and physical characteristics, making it a valuable component in materials science.
Pyrazole derivatives are widely employed in the development of fluorescent probes and sensors for the detection of various analytes, including metal ions and biologically relevant molecules. researchgate.netsemanticscholar.org The pyrazole moiety can act as a fluorophore itself or as a part of a larger conjugated system. The introduction of different substituents on the pyrazole ring can modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
For instance, conjugated pyrazole Schiff bases have been designed as "turn-on" fluorescent probes for the detection of aluminum ions (Al³⁺). semanticscholar.org These probes exhibit high sensitivity and selectivity, with detection limits reaching the nanomolar range. While specific studies on this compound as a fluorescent probe are not available, its structure could be modified to incorporate chelating units or reactive sites for the detection of specific analytes.
Table 1: Examples of Pyrazole-Based Fluorescent Probes and their Characteristics
| Probe Type | Analyte Detected | Key Features |
| Conjugated Pyrazole Schiff Base | Al³⁺ | "Turn-on" fluorescence, high sensitivity and selectivity. semanticscholar.org |
| Pyrazole-based Hydrazone | Ga³⁺ | High specificity, discriminates from Al³⁺ and In³⁺. researchgate.net |
| Pyrazole Derivative | Cd²⁺ and Zn²⁺ | Selective fluorescent sensing. |
The inherent aromaticity and electron-rich nature of the pyrazole ring make it a suitable component for optoelectronic and photoluminescent materials. researchgate.net Halogenated pyrazoles, in particular, are valuable precursors for creating functionalized pyrazoles through cross-coupling reactions, leading to materials with tailored electronic properties. researchgate.net These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Research on pyrazolyl-substituted polyconjugated molecules has demonstrated their potential in optoelectronic applications. researchgate.net The investigation of their optical properties, such as UV-Vis absorption and fluorescence emission, is crucial for understanding their behavior in electronic devices. Although direct data for this compound is not available, its halogenated nature suggests it could serve as a building block for such advanced materials.
Nitrated pyrazole derivatives are a significant class of energetic materials, valued for their high density, thermal stability, and detonation performance. nih.gov The pyrazole backbone offers a stable platform for the introduction of multiple nitro groups, which are essential for the energetic properties of these compounds. The high nitrogen content of the pyrazole ring also contributes to a high heat of formation. rsc.orgrsc.org
Research in this area focuses on synthesizing novel nitrated pyrazoles and their salts to develop insensitive high-energy materials with improved safety and performance characteristics. nih.govresearchgate.net While this compound is not a nitrated compound, it could potentially be a precursor for the synthesis of energetic materials through subsequent nitration and other functionalization steps.
Table 2: Properties of Selected Energetic Pyrazole Derivatives
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Unspecified Pyrazole-Tetrazine Derivative 1 | 1.59 - 1.70 | 6436 | 15.8 |
| Unspecified Pyrazole-Tetrazine Derivative 2 | 1.59 - 1.70 | 7759 | 24.6 |
Data extracted from a study on a series of pyrazole-tetrazine energetic materials. rsc.orgrsc.org
Pyrazole-based compounds are utilized in the synthesis of organic dyes and fluorophores for various applications, including textiles and imaging. researchgate.net The color and photophysical properties of these dyes can be tuned by modifying the substituents on the pyrazole ring, which affects the electronic transitions within the molecule. nih.gov Pyrazole azo dyes, for instance, have been synthesized and their coloring properties investigated for use in paints and varnishes. nih.gov The synthetic versatility of pyrazoles allows for the creation of a wide palette of colors with good fastness properties. researchgate.net
Pyrazole derivatives have found applications in polymer chemistry, where they can be incorporated into polymer backbones or used as functional additives. mdpi.com Their inclusion can impart specific properties to the resulting polymers, such as thermal stability, chelating abilities, or specific optical properties. Pyrazole-containing polymers have been explored for applications in areas like the development of nanocomposites and as stabilizers for nanoparticles. researchgate.net
Agrochemical Research (Focus on Synthetic Strategy and Mechanism)
Pyrazole derivatives are a cornerstone in the agrochemical industry, with numerous commercial products being based on this heterocyclic scaffold. researchgate.net They exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. globalresearchonline.net The mechanism of action of these compounds is often related to the inhibition of specific enzymes in the target organisms.
The synthesis of agrochemically active pyrazoles often involves the construction of the pyrazole ring from acyclic precursors or the functionalization of a pre-existing pyrazole core. The presence of specific substituents, such as a t-butyl group and a halogen atom, can significantly influence the biological activity and selectivity of the compound.
For example, many pyrazole-based fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. nih.gov The synthesis of these fungicides often involves the creation of a pyrazole carboxamide moiety, where the substituents on the pyrazole ring are crucial for binding to the active site of the SDH enzyme.
While the direct role of this compound in agrochemical synthesis is not explicitly detailed in the available literature, its structure is representative of the types of substituted pyrazoles that are used as key intermediates in the multi-step synthesis of complex active ingredients. The chloro-substituent at the 4-position is particularly useful for further chemical modifications via cross-coupling reactions to build more complex molecules.
Table 3: Classes of Pyrazole-Based Agrochemicals and their Modes of Action
| Agrochemical Class | Mode of Action | Example of Target Pest/Weed |
| Fungicides (SDHIs) | Inhibition of succinate dehydrogenase | Various fungal pathogens |
| Herbicides | Inhibition of protoporphyrinogen (B1215707) oxidase (PPO) or other key enzymes | Broadleaf and grass weeds |
| Insecticides | Modulation of insect GABA receptors or other neurological targets | Wide range of insect pests |
Theoretical Investigations in Corrosion Inhibition Mechanisms
No specific data available for this compound.
No specific data available for this compound.
No specific data available for this compound.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for introducing t-butyl and chloro substituents into the pyrazole ring system?
- Methodology :
- t-Butyl introduction : Alkylation using t-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C. Monitor reaction progress via TLC and optimize equivalents (1.2–1.5 equiv) to minimize side products .
- Chlorination : Use N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF or CH₂Cl₂) at 0–25°C. For regioselective chlorination, pre-functionalize the pyrazole with directing groups (e.g., electron-withdrawing substituents) .
- Purification : Flash chromatography with silica gel and gradients like cyclohexane/ethyl acetate (0–30%) resolves sterically hindered intermediates .
Q. How should researchers purify 3-t-butyl-4-chloro-1H-pyrazole, and what solvent systems are optimal?
- Methodology :
- Dry loading : Adsorb crude product onto Celite before column chromatography to improve separation efficiency .
- Solvent gradients : Use cyclohexane/ethyl acetate (0–25% over 20 column volumes) for high-resolution separation. For polar byproducts, add methanol (0–10%) in dichloromethane .
- Yield optimization : Adjust column volume and flow rate (e.g., 15 mL/min) to balance purity and recovery .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify substituent positions via chemical shifts (e.g., t-butyl δ ~1.3 ppm; pyrazole ring protons δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
- HRMS : Validate molecular mass (e.g., [M+H]+ expected for C₇H₁₀ClN₂). Match experimental vs. calculated m/z within 1 ppm .
- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch ~550–650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the chlorination step during synthesis?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance electrophilic substitution. Optimize stoichiometry (1.5 equiv NCS) and reaction time (4–16 hrs) .
- Solvent effects : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) to balance reactivity and byproduct formation. Use LC-MS to track intermediates .
- Temperature control : Gradual warming (0°C → 50°C) minimizes decomposition, as shown in triazenylpyrazole reactions .
Q. What methodologies resolve conflicting NMR data indicating regioisomers?
- Methodology :
- 2D NMR : Use HSQC/HMBC to correlate 1H and 13C signals, distinguishing between 3-t-butyl-4-chloro and 4-t-butyl-3-chloro isomers .
- X-ray crystallography : Obtain single crystals via slow evaporation (e.g., hexane/ethyl acetate). Compare with reported structures of 5-acyloxypyrazoles for unambiguous assignment .
- Computational modeling : Calculate NMR shifts using DFT (e.g., Gaussian09) to predict regiochemical outcomes .
Q. How does steric hindrance from the t-butyl group influence further functionalization?
- Methodology :
- Directed C-H activation : Use Pd(OAc)₂ with bulky ligands (e.g., PPh₃) to functionalize less hindered positions. Screen temperatures (80–120°C) to overcome steric barriers .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., THF vs. DCE) to assess steric effects. Compare with Mannich reactions of hindered pyrazoles .
- Protecting groups : Temporarily mask the t-butyl group with TMSCl to enable electrophilic substitutions, followed by deprotection .
Safety and Handling
Q. What safety precautions are essential when handling chlorinated pyrazoles like this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhaling dust/volatiles. Wear nitrile gloves and safety goggles during synthesis .
- Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
